molecular formula C15H14N4 B14608901 2H-Tetrazole, 2,5-bis(4-methylphenyl)- CAS No. 59635-32-4

2H-Tetrazole, 2,5-bis(4-methylphenyl)-

Katalognummer: B14608901
CAS-Nummer: 59635-32-4
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: RBNUWSFGUVVFMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Tetrazole, 2,5-bis(4-methylphenyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- typically involves a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the moderate conditions required. The reaction is usually carried out in the presence of a catalyst, such as silica-supported sodium bisulfate, which facilitates the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact. The use of non-toxic reagents and easy extraction processes further enhances the industrial viability of these synthetic routes.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Tetrazole, 2,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Silica-supported sodium bisulfate, iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions typically produce amines.

Wissenschaftliche Forschungsanwendungen

2H-Tetrazole, 2,5-bis(4-methylphenyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- involves its interaction with molecular targets through its tetrazole ring. The compound’s nitrogen-rich structure allows it to form stable complexes with various metal ions and participate in electron transfer reactions. These interactions can influence biological pathways and molecular targets, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Tetrazole, 2,5-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 4-methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

59635-32-4

Molekularformel

C15H14N4

Molekulargewicht

250.30 g/mol

IUPAC-Name

2,5-bis(4-methylphenyl)tetrazole

InChI

InChI=1S/C15H14N4/c1-11-3-7-13(8-4-11)15-16-18-19(17-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI-Schlüssel

RBNUWSFGUVVFMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.